3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
CAS No.: 898755-34-5
Cat. No.: VC2302551
Molecular Formula: C17H15F3O
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898755-34-5 |
|---|---|
| Molecular Formula | C17H15F3O |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)13(10)6-7-16(21)12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3 |
| Standard InChI Key | MKKMETLMCNFSMD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Introduction
3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone is an organic compound with the molecular formula C17H15F3O and a molecular weight of 292.3 g/mol. It is characterized by its trifluorinated aromatic ring and dimethyl-substituted phenyl group, making it a structurally complex ketone derivative. Its CAS number is 898755-34-5 .
Structural Features
The compound consists of:
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A propiophenone core with a ketone functional group.
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A 2,6-dimethylphenyl group, which contributes steric hindrance and lipophilicity.
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A 3',4',5'-trifluorophenyl group, enhancing electron-withdrawing properties due to fluorine atoms.
Synthesis Pathway
The synthesis of this compound typically involves:
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Starting Materials: Substituted benzaldehydes or acetophenones with fluorinated and methylated aromatic rings.
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Reaction Mechanism: Friedel-Crafts acylation or condensation reactions using appropriate catalysts.
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Purification: Chromatographic techniques to isolate the final product.
Detailed synthetic routes are not explicitly available in the provided data but are likely derived from standard organic synthesis protocols for similar ketones.
Pharmaceutical Research
Compounds with trifluorinated aromatic rings are often explored for their biological activity due to:
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Enhanced metabolic stability.
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Increased binding affinity to biological targets.
While specific pharmacological applications for this compound are not detailed, its structure suggests potential use in drug discovery, particularly in designing enzyme inhibitors or receptor modulators .
Material Science
The unique electronic properties imparted by the trifluoromethyl groups may make this compound relevant in:
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Development of advanced materials.
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Studies involving electron-rich systems.
Spectroscopic Techniques
To confirm the structure and purity of 3-(2,6-dimethylphenyl)-3',4',5'-trifluoropropiophenone, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Provides insights into the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as the ketone (C=O) stretch.
Computational Studies
Computational tools like molecular docking or ADMET predictions may be used to evaluate its potential as a drug candidate or material precursor.
Comparison with Related Compounds
To understand its uniqueness, it is essential to compare it with structurally related compounds:
These differences influence steric effects, electronic properties, and potential reactivity.
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